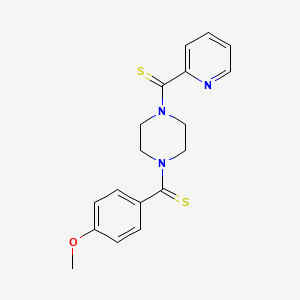
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The process is often optimized to increase yield and reduce by-products.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths, types, and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions. The compound’s reactivity with various reagents and its stability under different conditions are also studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists
A study by Parlow et al. (2010) in "Journal of Medicinal Chemistry" explored the use of a piperazinyl glutamate pyridine as a P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation, suggesting its potential in treating conditions related to platelet aggregation (Parlow et al., 2010).
Synthesis and Antimicrobial Activity
Patel et al. (2011) in "Medicinal Chemistry Research" synthesized new pyridine derivatives with antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antivertigo Agents
Shiozawa et al. (1984) in "Chemical & Pharmaceutical Bulletin" studied a series of 2-(2-aminoethyl) pyridines for their antivertigo action. The study explored the structure-activity relationships between various amine moieties and their antivertigo activities (Shiozawa et al., 1984).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) in "European Journal of Medicinal Chemistry" synthesized pyrrolidin-2-one and pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive effects. Several compounds showed strong activities, indicating their potential in cardiovascular disease treatments (Malawska et al., 2002).
Synthesis and Characterization of Pyridine Derivatives
A study by Feng (2011) in the "Journal of Chongqing University" focused on the synthesis of novel pyridine derivatives, providing insights into their potential chemical applications (Feng, 2011).
Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) in "Journal of Medicinal Chemistry" discovered a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. Their research provided significant insights into the treatment of HIV-1 (Romero et al., 1994).
Radiolabeled Antagonists for 5-HT1A Receptors Study
Plenevaux et al. (2000) in "Nuclear Medicine and Biology" reported on the use of radiolabeled antagonists for studying 5-HT1A receptors, contributing to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions needed to handle the compound safely and the procedures for its disposal.
Zukünftige Richtungen
This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or behavior better.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-15-7-5-14(6-8-15)17(23)20-10-12-21(13-11-20)18(24)16-4-2-3-9-19-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPBQNQEDPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2809972.png)
![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)
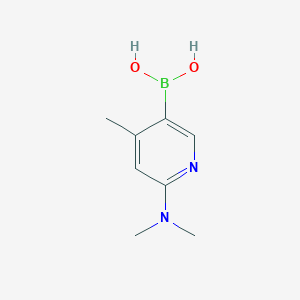
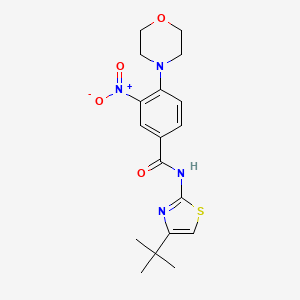
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809981.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2809983.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2809984.png)
![1-(3-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2809985.png)
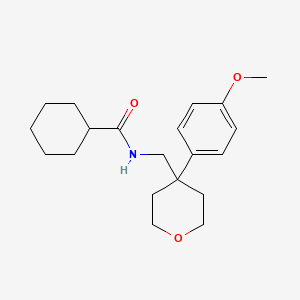
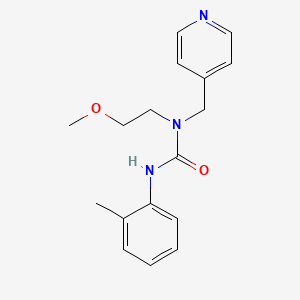
![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)